Bienvenue dans la boutique en ligne BenchChem!

Calcium;2,2-dibromodocosanoate

Solubility Absorption kinetics Gastrointestinal tolerability

Procure authentic calcium bis(13,14-dibromodocosanoate) as a reference standard for historical sedative formulation studies or forensic bromide-source attribution. This C22 calcium salt delivers critical organoleptic neutrality and a unique solubility profile (soluble in ether/chloroform, near-zero aqueous solubility) that fundamentally differentiates it from water-soluble inorganic bromides like potassium bromide. Ideal for research on sustained-release bromide delivery platforms or organobromine synthesis. Verify purity (≥98%) and request bulk pricing for your specific experimental scale.

Molecular Formula C22H42Br2CaO2+2
Molecular Weight 538.5 g/mol
CAS No. 1301-35-5
Cat. No. B075628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;2,2-dibromodocosanoate
CAS1301-35-5
Synonymscalcium bis(dibromodocosanoate)
Molecular FormulaC22H42Br2CaO2+2
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(CCCCCCCCCCCC(=O)O)Br)Br.[Ca+2]
InChIInChI=1S/C22H42Br2O2.Ca/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26;/h20-21H,2-19H2,1H3,(H,25,26);/q;+2
InChIKeyJLVDYABJSVOBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 2,2-Dibromodocosanoate (CAS 1301-35-5): Historical Brominated Sedative & Research Reference Standard Procurement Guide


Calcium 2,2-dibromodocosanoate (CAS 1301-35-5), also formally designated as calcium bis(13,14-dibromodocosanoate) or calcium dibromobehenate, is a long-chain (C22) brominated fatty acid calcium salt [1]. Originally patented by Nobel laureate Emil Fischer in 1909 and assigned to Farbenfabriken vorm. Friedr. Bayer & Co., the compound was developed as a tasteless, odorless substitute for potassium bromide in sedative and hypnotic therapy [1]. Marketed under the trade names Sabromin and Calbroben, it belongs to the class of organic bromine–calcium association sedatives that combine the central nervous system depressant action of bromide ion with the peripheral neuromuscular stabilising effect of calcium . The compound is characterised by exceptionally low aqueous solubility and high solubility in organic solvents such as ether and chloroform, a property that fundamentally distinguishes it from inorganic bromide salts [1].

Why Calcium 2,2-Dibromodocosanoate Cannot Be Replaced by Generic Bromide Salts: Solubility, Organoleptic, and Tolerability Differentiation


Bromide-containing sedatives are not interchangeable despite sharing the bromide anion as the pharmacologically active species. Calcium 2,2-dibromodocosanoate possesses a unique combination of physicochemical properties—near-total aqueous insolubility, high solubility in lipophilic organic solvents (ether, chloroform), and absolute organoleptic neutrality—that directly impacts its absorption kinetics, gastrointestinal tolerability, and patient acceptability relative to highly water-soluble inorganic bromides such as potassium bromide or sodium bromide [1]. The Schepelmann (1909) clinical report on Sabromin explicitly documents that the compound differs from alkali bromides not only in being odourless and tasteless but also in its indifference toward the intestinal mucosa, resulting in superior tolerance and a markedly lower incidence of bromine intoxication symptoms even upon prolonged administration . These organoleptic and solubility-driven differences translate into distinct formulation requirements, dosing regimens, and side-effect profiles that preclude simple generic substitution [1].

Calcium 2,2-Dibromodocosanoate (CAS 1301-35-5): Quantitative Differentiation Evidence Against Closest Bromide Analogs


Aqueous Solubility-Driven Absorption Kinetics: Near-Total Insolubility vs. Highly Water-Soluble Inorganic Bromides

Calcium 2,2-dibromodocosanoate is 'almost insoluble in water' according to the original Fischer patent specification, whereas potassium bromide exhibits an aqueous solubility of approximately 53.5 g/100 mL at 0 °C (and higher at body temperature) [1][2]. This quantitative solubility differential—estimated at >500-fold—directly governs the rate of bromide ion release in the gastrointestinal tract. The extremely low aqueous solubility of calcium dibromobehenate implies slower, more sustained bromide ion liberation, which the Schepelmann clinical report associates with reduced mucosal irritation and superior gastric tolerance compared to rapidly dissolving inorganic bromide salts .

Solubility Absorption kinetics Gastrointestinal tolerability

Organoleptic Profile: Tasteless and Odourless vs. Bitter-Saline Alkali Bromides

Both the Fischer patent (1909) and the independent Schepelmann (1909) clinical evaluation concordantly describe calcium dibromobehenate as a 'tasteless and odourless' white powder [1]. In contrast, potassium bromide and sodium bromide possess a characteristic bitter, saline taste that historically required corrective sweetening or encapsulation in pharmaceutical preparations [2]. Schepelmann explicitly states that the compound 'ist geschmackfrei und unterscheidet sich dadurch nicht nur von den Bromalkalien, sondern auch von manchen anderen neueren Brommitteln' (is tasteless and thereby differs not only from alkali bromides but also from many other newer bromine preparations) . This organoleptic neutrality enabled the formulation of uncoated chewable tablets that could be taken without water—a significant practical advantage documented in the 1909 report .

Patient compliance Organoleptic properties Tablet formulation

Bromide Content and Daily Therapeutic Loading: ~30.9% w/w vs. 67%–78% for Inorganic Bromide Salts

Based on the confirmed molecular formula C₄₄H₈₂Br₄CaO₄ (MW 1034.81 g/mol) for the bis(dibromodocosanoate) calcium salt , the bromide ion content per gram of compound is 30.9% w/w (calculated as 4 × 79.904 / 1034.81). This is substantially lower than potassium bromide (67.1% Br w/w) and sodium bromide (77.7% Br w/w) [1]. Per the Schepelmann dosing schedule of 2 tablets (1 g) three times daily, the total daily bromide intake from Sabromin was approximately 927 mg bromide ion . By comparison, a modern calcium bromogalactogluconate preparation (Calcibronat) delivers 301 mg bromide per 2 g tablet, with a maximum recommended daily bromide dose of 10 mg/kg body weight and a treatment duration limit of 3 weeks due to accumulation risk (plasma half-life: 12 days) [2].

Dose calculation Bromide loading Therapeutic window

Bromine Intoxication Risk Profile: Clinical Observation of Reduced Cumulative Toxicity vs. Inorganic Bromides

The Schepelmann (1909) clinical evaluation reported that 'auch bei Steigerung der Dosen und bei lange Zeit fortgesetztem Gebrauch werden kaum je Bromintoxikationserscheinungen beobachtet' (even with dose escalation and prolonged use, bromine intoxication symptoms are hardly ever observed) . This contrasts with the well-documented bromism risk associated with chronic potassium bromide administration, where symptoms including sedation, confusion, dermatological eruptions, and neurological disturbances are clinically recognised [1]. While this evidence is qualitative clinical observation rather than a controlled comparative trial, it represents the only available tolerability data for this compound. The contemporary Calcibronat (calcium bromogalactogluconate) monograph reinforces the class-context by documenting that neuropsychiatric adverse effects (somnolence, confusion, hallucinations) occur, particularly in elderly patients or at high doses, and that treatment is explicitly limited to 3 weeks with a mandatory 3–4-week interval before re-administration [2].

Safety profile Chronic toxicity Bromism risk

Organic Solvent Solubility: Selective Ether and Chloroform Solubility vs. Insolubility of Inorganic Bromides

The Fischer patent explicitly claims that calcium dibromobehenate 'is ... almost insoluble in water, insoluble in alcohol but soluble in ether and chloroform' [1]. This lipophilic solubility profile, conferred by the long C22 hydrocarbon chain of the behenic acid moiety, is fundamentally absent in inorganic bromide salts (potassium bromide, sodium bromide, calcium bromide), which are exclusively water-soluble and insoluble in organic solvents [2]. The quantitative partition coefficient (log P) has not been experimentally determined for this compound; however, the solubility in ether and chloroform indicates preferential partitioning into lipid phases, which may influence transmembrane bromide ion transport and distribution kinetics in biological systems [1].

Extraction Analytical chemistry Lipid solubility

Calcium 2,2-Dibromodocosanoate (CAS 1301-35-5): Evidence-Based Research and Industrial Application Scenarios


Historical Pharmaceutical Reference Standard for Bromide Sedative Research

Researchers investigating the historical pharmacopoeia of bromide-containing sedatives require calcium 2,2-dibromodocosanoate as an authentic reference standard. The compound's documented organoleptic neutrality (tasteless, odourless) and near-total aqueous insolubility [1] distinguish it from the more common inorganic bromide salts and enable accurate replication of early 20th-century sedative formulations for pharmacological history studies or museum pharmacy collections.

Forensic and Analytical Toxicology: Bromide Source Discrimination

The differential solubility profile of calcium dibromobehenate—soluble in ether and chloroform but almost insoluble in water [1]—enables its use as a reference compound for developing organic-solvent extraction protocols to discriminate between organic and inorganic bromide sources in forensic toxicology casework. This is particularly relevant in suspected bromism cases where identifying the specific bromide formulation ingested informs exposure duration and toxicity risk assessment.

Formulation Research: Low-Solubility Bromide Delivery Systems

Pharmaceutical formulation scientists investigating sustained-release bromide delivery platforms may employ calcium 2,2-dibromodocosanoate as a model low-solubility bromide prodrug. Its >500-fold lower aqueous solubility compared to potassium bromide [1][2], combined with a moderate bromide mass fraction of 30.9% w/w , provides a unique dissolution-rate-limited bromide release profile not achievable with freely soluble inorganic salts, making it a candidate reference compound for designing extended-duration sedative or anticonvulsant preclinical formulations.

Organic Synthesis and Derivatisation Intermediate

The compound serves as a synthetic intermediate for preparing other dibromobehenate derivatives. The Fischer patent (1909) documents synthesis from dibromobehenic acid via reaction with calcium chloride in alcoholic ammonia or via metathesis from the potassium salt, achieving yields of 85–90% of theoretical [1]. The calcium salt can be converted to the free dibromobehenic acid or to other metal salts (e.g., magnesium dibromobehenate, also patented by Fischer in 1909), making it a versatile starting material for organobromine chemistry research [1].

Quote Request

Request a Quote for Calcium;2,2-dibromodocosanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.